N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide
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Overview
Description
N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide is an organic compound that features a benzimidazole ring substituted with a trifluoromethyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide typically involves the condensation of 2-(trifluoromethyl)benzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form corresponding N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amines from nitro group reduction.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)benzimidazole: Lacks the benzamide moiety but shares the trifluoromethyl-substituted benzimidazole core.
N-(2-trifluoromethylphenyl)benzamide: Similar structure but with the trifluoromethyl group on the phenyl ring instead of the benzimidazole ring.
Uniqueness
N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide is unique due to the combination of the trifluoromethyl-substituted benzimidazole ring and the benzamide moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H10F3N3O |
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Molecular Weight |
305.25 g/mol |
IUPAC Name |
N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)14-20-11-8-4-7-10(12(11)21-14)19-13(22)9-5-2-1-3-6-9/h1-8H,(H,19,22)(H,20,21) |
InChI Key |
GBIRXLGLSMTIBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(N3)C(F)(F)F |
Origin of Product |
United States |
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